ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl prop-2-ynoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-prop-2-yn-1-ylpiperidine-3-carboxylate
- Ethyl 1-prop-2-yn-1-ylpiperidine-2-carboxylate
- Ethyl 1-prop-2-yn-1-ylpiperidine-5-carboxylate
These compounds share similar structural features but differ in the position of the carboxylate group on the piperidine ring. This difference can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
ethyl 1-prop-2-ynylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-7-12-8-5-10(6-9-12)11(13)14-4-2/h1,10H,4-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSOQWCRQRDWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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